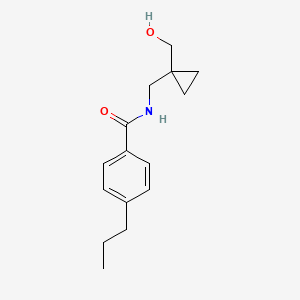

N-((1-(hydroxymethyl)cyclopropyl)methyl)-4-propylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-((1-(hydroxymethyl)cyclopropyl)methyl)-4-propylbenzamide is a synthetic organic compound characterized by a cyclopropyl group attached to a benzamide structure

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(hydroxymethyl)cyclopropyl)methyl)-4-propylbenzamide typically involves multiple steps:

-

Formation of the Cyclopropyl Intermediate: : The initial step involves the preparation of the cyclopropyl intermediate. This can be achieved through the reaction of cyclopropylcarbinol with formaldehyde under acidic conditions to form 1-(hydroxymethyl)cyclopropane.

-

Benzamide Formation: : The next step involves the reaction of 1-(hydroxymethyl)cyclopropane with 4-propylbenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and cost-effectiveness.

Analyse Des Réactions Chimiques

Types of Reactions

-

Oxidation: : The hydroxymethyl group in the cyclopropyl ring can undergo oxidation to form a carboxylic acid derivative.

-

Reduction: : The benzamide group can be reduced to form the corresponding amine.

-

Substitution: : The hydroxymethyl group can participate in nucleophilic substitution reactions, leading to various derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogenation over a palladium catalyst can be employed.

Substitution: Nucleophiles like sodium azide (NaN₃) or thiols can be used under basic conditions.

Major Products

Oxidation: Carboxylic acid derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted cyclopropyl derivatives.

Applications De Recherche Scientifique

Chemistry

In chemistry, N-((1-(hydroxymethyl)cyclopropyl)methyl)-4-propylbenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used to study the effects of cyclopropyl-containing molecules on biological systems. Its structural similarity to natural products makes it a valuable tool for probing biological pathways and interactions.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets could lead to the development of new drugs for treating various diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties, such as enhanced stability or reactivity. Its applications could extend to the production of polymers, coatings, and other advanced materials.

Mécanisme D'action

The mechanism by which N-((1-(hydroxymethyl)cyclopropyl)methyl)-4-propylbenzamide exerts its effects involves its interaction with specific molecular targets. The cyclopropyl group can induce strain in molecular structures, affecting the compound’s binding affinity and reactivity. The benzamide moiety can interact with proteins and enzymes, potentially inhibiting or modulating their activity.

Comparaison Avec Des Composés Similaires

Similar Compounds

N-((1-(hydroxymethyl)cyclopropyl)methyl)-4-methylbenzamide: Similar structure but with a methyl group instead of a propyl group.

N-((1-(hydroxymethyl)cyclopropyl)methyl)-4-ethylbenzamide: Similar structure but with an ethyl group instead of a propyl group.

N-((1-(hydroxymethyl)cyclopropyl)methyl)-4-isopropylbenzamide: Similar structure but with an isopropyl group instead of a propyl group.

Uniqueness

N-((1-(hydroxymethyl)cyclopropyl)methyl)-4-propylbenzamide is unique due to its specific combination of a cyclopropyl group and a propyl-substituted benzamide. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Activité Biologique

N-((1-(hydroxymethyl)cyclopropyl)methyl)-4-propylbenzamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its mechanisms, efficacy, and therapeutic applications.

Chemical Structure and Properties

The compound features a cyclopropyl group, which is significant for its interaction with biological targets. The structural formula can be represented as follows:

This structure suggests potential interactions with various biomolecular targets, particularly in the context of antimalarial and anticancer activities.

Antimalarial Activity

Recent studies have indicated that compounds within the cyclopropyl carboxamide class exhibit notable antimalarial properties. Specifically, this compound has shown activity against Plasmodium falciparum, the causative agent of malaria.

- Mechanism of Action : The compound appears to target mitochondrial cytochrome b, disrupting electron transport and leading to parasite death. This was confirmed through resistance selection and whole genome sequencing, which identified mutations in cytochrome b in resistant strains .

- Efficacy : The compound demonstrated an effective concentration (EC50) of approximately 40 nM against the asexual stage of P. falciparum, with no observed cytotoxicity in human cells .

Anticancer Activity

In addition to its antimalarial properties, this compound has been investigated for anticancer potential.

- Targeting Kinases : The compound may inhibit specific kinases involved in cancer proliferation. For example, derivatives of benzamides have been shown to modulate kinase activities, which are crucial in cancer cell signaling pathways .

- Case Studies : In vitro studies demonstrated that related compounds inhibited cell proliferation in various cancer cell lines, suggesting a broader applicability of cyclopropyl-containing benzamides in oncology .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of this compound. Modifications to the cyclopropyl group and the benzamide moiety significantly impact biological activity.

| Modification | EC50 (nM) | Observations |

|---|---|---|

| Cyclopropyl group retention | 40 | Optimal activity against P. falciparum |

| Ethyl substitution | >10 | Drastic loss of activity |

| Cyclobutyl variant | 480 | Reduced efficacy |

| N-methylation | >10 | Loss of activity |

These findings indicate that maintaining the cyclopropyl structure is critical for retaining biological activity .

Future Directions

The development of this compound as a therapeutic agent faces challenges related to metabolic stability and bioavailability. Future research should focus on:

- Metabolic Stability : Enhancing the compound's stability to improve its efficacy in vivo.

- Combination Therapies : Investigating synergistic effects with other antimalarial or anticancer agents.

- Clinical Trials : Advancing promising candidates into clinical trials to evaluate their therapeutic potential in humans.

Propriétés

IUPAC Name |

N-[[1-(hydroxymethyl)cyclopropyl]methyl]-4-propylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO2/c1-2-3-12-4-6-13(7-5-12)14(18)16-10-15(11-17)8-9-15/h4-7,17H,2-3,8-11H2,1H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLHJONDCOSOPAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C(=O)NCC2(CC2)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.